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molecular formula C13H16FN3O3 B8500677 2-fluoro-N-(1-methyl-4-piperidyl)-4-nitro-benzamide CAS No. 957855-56-0

2-fluoro-N-(1-methyl-4-piperidyl)-4-nitro-benzamide

Cat. No. B8500677
M. Wt: 281.28 g/mol
InChI Key: UKUMSJRCAHIOKR-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

2-fluoro-N-(1-methyl-4-piperidyl)-4-nitro-benzamide (Intermediate 62; 1.62 g, 5.8 mmol), 10% Palladium on Carbon (160 mg) and Methanol (50 mL) were combined and stirred at 25 )C under Hydrogen at 5 bar pressure for 16 hours.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 mg
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:17]=[C:16]([N+:18]([O-])=O)[CH:15]=[CH:14][C:3]=1[C:4]([NH:6][CH:7]1[CH2:12][CH2:11][N:10]([CH3:13])[CH2:9][CH2:8]1)=[O:5]>[Pd].CO>[NH2:18][C:16]1[CH:15]=[CH:14][C:3]([C:4]([NH:6][CH:7]2[CH2:8][CH2:9][N:10]([CH3:13])[CH2:11][CH2:12]2)=[O:5])=[C:2]([F:1])[CH:17]=1

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
FC1=C(C(=O)NC2CCN(CC2)C)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)NC2CCN(CC2)C)C=CC(=C1)[N+](=O)[O-]
Step Three
Name
Quantity
160 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred at 25 )C under Hydrogen at 5 bar pressure for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
NC1=CC(=C(C(=O)NC2CCN(CC2)C)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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